tert-Butyl (4-bromo-2-fluoro-5-methylphenyl)carbamate
Overview
Description
tert-Butyl (4-bromo-2-fluoro-5-methylphenyl)carbamate is an organic compound with the molecular formula C12H15BrFNO2 It is a derivative of carbamate, featuring a tert-butyl group, a bromine atom, a fluorine atom, and a methyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-bromo-2-fluoro-5-methylphenyl)carbamate typically involves the reaction of 4-bromo-2-fluoro-5-methylphenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-bromo-2-fluoro-5-methylphenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and tert-butyl alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate, often in the presence of a catalyst like copper(I) iodide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl carbamates, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
tert-Butyl (4-bromo-2-fluoro-5-methylphenyl)carbamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its carbamate group can interact with active sites of enzymes, providing insights into enzyme mechanisms.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development. Its structural features may contribute to the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of tert-Butyl (4-bromo-2-fluoro-5-methylphenyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modification of enzyme activity. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate: This compound has a similar structure but with a methoxy and nitro group instead of bromine and methyl groups.
tert-Butyl benzyl (5-bromo-2-methylphenyl)carbamate: This compound features a benzyl group in place of the fluorine atom.
tert-Butyl N-(2-bromo-4-fluoro-5-methylphenyl)carbamate: This is a closely related compound with a similar structure and properties.
Uniqueness
tert-Butyl (4-bromo-2-fluoro-5-methylphenyl)carbamate is unique due to the specific combination of substituents on the phenyl ring. The presence of both bromine and fluorine atoms, along with the tert-butyl carbamate group, imparts distinct chemical and biological properties. This combination of features makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-(4-bromo-2-fluoro-5-methylphenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFNO2/c1-7-5-10(9(14)6-8(7)13)15-11(16)17-12(2,3)4/h5-6H,1-4H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFPREVEXKRZQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)F)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.